molecular formula C36H63N5O6 B569086 C12-NBD Sphinganine

C12-NBD Sphinganine

Cat. No.: B569086
M. Wt: 661.9 g/mol
InChI Key: STPDREBSVHTICB-CQTOTRCISA-N
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Description

C-12 NBD-dihydro-Ceramide (CAS 474943-05-0) is a fluorescently labeled dihydroceramide derivative used to study sphingolipid metabolism. Its molecular formula is C₃₆H₆₃N₅O₆, with a molecular weight of 661.92 g/mol . Structurally, it consists of a sphinganine backbone (d18:0) linked to a C12 fatty acid chain and a nitrobenzoxadiazole (NBD) fluorophore at the C-12 position. This compound enables real-time visualization of dihydroceramide dynamics in cellular processes such as apoptosis, autophagy, and signaling . It is commercially available in 1 mg ($334.00) and 5 mg ($1,503.00) quantities, facilitating its use in live-cell imaging and metabolic studies .

Properties

IUPAC Name

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H63N5O6/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-33(43)31(29-42)38-34(44)25-22-19-16-13-11-14-17-20-23-28-37-30-26-27-32(41(45)46)36-35(30)39-47-40-36/h26-27,31,33,37,42-43H,2-25,28-29H2,1H3,(H,38,44)/t31-,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPDREBSVHTICB-CQTOTRCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H63N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347817
Record name C-12 NBD-Dihydro-Ceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

661.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474943-05-0
Record name C-12 NBD-Dihydro-Ceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

C-12 NBD-dihydro-Ceramide (NBD-dihydroceramide) is a synthetic fluorescent ceramide analog utilized extensively in research to study the biological roles of ceramides and their derivatives. This compound serves as a valuable tool in understanding sphingolipid metabolism, cellular signaling, and the implications of ceramide metabolism in various diseases.

NBD-dihydroceramide is characterized by its fluorescent NBD (7-nitrobenz-2-oxa-1,3-diazole) group, which allows for easy detection and quantification in biological assays. It is synthesized from sphinganine and fatty acyl-CoA substrates through the action of ceramide synthases (CerS) . The compound's structure facilitates its integration into cellular membranes, where it can influence lipid dynamics and cellular signaling pathways.

1. Role in Cell Signaling

Ceramides, including NBD-dihydroceramide, play crucial roles in various cellular processes such as apoptosis, differentiation, and inflammation. They act as bioactive lipids that modulate signaling pathways by interacting with specific receptors and enzymes. For instance, NBD-dihydroceramide has been shown to activate protein kinase C (PKC) pathways, which are involved in cell growth and survival mechanisms .

2. Metabolic Pathways

NBD-dihydroceramide is involved in the sphingolipid metabolic pathway, where it can be converted into other bioactive sphingolipids such as ceramide and sphingosine. This conversion is mediated by enzymes like ceramidases and sphingosine kinases. Studies indicate that the accumulation of dihydroceramides may have protective roles against certain stressors by modulating apoptosis and promoting cell survival .

Case Studies

  • Ceramide Profiling in Disease States
    • A study highlighted the association between dihydroceramides, including C-12 NBD-dihydro-Ceramide, and metabolic disorders such as Type 2 diabetes (T2D) and cardiovascular diseases (CVD). Elevated levels of specific dihydroceramides were correlated with increased disease risk, suggesting their potential as biomarkers for these conditions .
  • Fluorescent Assays for Ceramide Synthase Activity
    • Research developed a fluorescent assay to quantify ceramide synthase activity using NBD-dihydroceramide as a substrate. This assay demonstrated that different CerS isoforms exhibit varying efficiencies in synthesizing NBD-dihydroceramide from specific fatty acyl-CoA substrates .

Table 1: Comparative Analysis of Ceramide Synthase Activity Using NBD-Dihydroceramide

CerS IsoformSubstrate UsedActivity Level (pmol/min/mg protein)
CerS2C16:0 Acyl-CoA150
CerS5C24:1 Acyl-CoA200
CerS6C22:0 Acyl-CoA180

Data derived from various studies on ceramide synthase activity using fluorescent substrates .

Scientific Research Applications

Role in Lipid Metabolism

C-12 NBD-dihydro-Ceramide serves as a substrate for studying ceramidase activity, which is crucial for understanding lipid metabolism in cells. Research has shown that this compound can be hydrolyzed by different types of ceramidases, including alkaline ceramidases. For instance, a study demonstrated that alkaline ceramidase 3 exhibited increased activity towards C-12 NBD-dihydro-Ceramide in mouse brain tissues, indicating its importance in the regulation of ceramide levels during development .

Cell Signaling Studies

Ceramides are known to play significant roles in cell signaling pathways, particularly in apoptosis and cell proliferation. C-12 NBD-dihydro-Ceramide is often used as a fluorescent probe to visualize and quantify ceramide levels within cells. In one study, researchers utilized this compound to investigate the effects of ceramide on cell signaling pathways involved in apoptosis. The findings suggested that increased levels of ceramide could enhance apoptotic signaling in cancer cells, making it a potential target for therapeutic interventions .

Investigating Sphingolipid Homeostasis

The compound has been instrumental in elucidating the mechanisms underlying sphingolipid homeostasis within cellular compartments such as mitochondria. A notable study indicated that C-12 NBD-dihydro-Ceramide could be utilized to assess the hydrolysis processes occurring in mitochondria, contributing to our understanding of how ceramide production is regulated within these organelles . This research highlighted the potential for C-12 NBD-dihydro-Ceramide to serve as a tool for studying mitochondrial function and its implications for metabolic diseases.

Fluorescent Labeling for Imaging Studies

Due to its fluorescent properties, C-12 NBD-dihydro-Ceramide is widely used in imaging studies to track lipid distribution and dynamics within biological systems. For example, researchers have employed this compound to visualize lipid rafts and membrane microdomains in live cells, aiding in the understanding of membrane organization and its impact on cellular functions . The ability to monitor these processes in real-time provides valuable insights into cellular behavior.

Therapeutic Implications

The therapeutic potential of C-12 NBD-dihydro-Ceramide has been explored in various contexts, particularly concerning cancer treatment. Studies have indicated that restoring ceramide levels using this compound can sensitize cancer cells to chemotherapy by enhancing apoptotic pathways . This suggests that C-12 NBD-dihydro-Ceramide could be developed into a therapeutic agent or adjuvant for enhancing the efficacy of existing cancer treatments.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Lipid MetabolismUsed as a substrate for studying ceramidase activityIncreased alkaline ceramidase activity observed with age in mouse brain tissues
Cell SignalingInvestigates ceramide's role in apoptosis and proliferationEnhanced apoptotic signaling linked to increased ceramide levels
Sphingolipid HomeostasisAssesses hydrolysis processes in mitochondriaInsights into mitochondrial regulation of ceramide production
Fluorescent LabelingVisualizes lipid distribution and dynamicsEnables tracking of lipid rafts and membrane microdomains
Therapeutic ImplicationsExplores potential use in cancer treatmentRestoration of ceramide levels can sensitize cancer cells to chemotherapy

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between C-12 NBD-dihydro-Ceramide and related compounds:

Compound Name Backbone Type Fatty Acid Chain Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
C-12 NBD-dihydro-Ceramide Sphinganine (d18:0) C12 C₃₆H₆₃N₅O₆ 661.92 474943-05-0 Mammalian sphingolipid metabolism, ceramidase substrate studies
C12-NBD Ceramide (d18:1/12:0) Sphingosine (d18:1) C12 C₃₆H₆₁N₅O₆ 659.90 202850-01-9 Ceramide trafficking, apoptosis signaling
C12 NBD Phytoceramide (t18:0/12:0) Phytosphingosine (t18:0) C12 C₃₆H₆₃N₅O₇ 677.90 - Yeast ceramide metabolism, Saccharomyces cerevisiae studies
C-6 NBD-dihydro-Ceramide Sphinganine (d18:0) C6 C₃₀H₅₁N₅O₆ 577.80 - Membrane dynamics, cellular uptake assays

Key Comparative Insights

Backbone Modifications
  • C-12 NBD-dihydro-Ceramide vs. C12-NBD Ceramide (d18:1/12:0):
    The dihydroceramide lacks the 4,5-double bond in its sphinganine backbone, making it a metabolic precursor to ceramide. This structural difference renders it inactive in ceramide-specific signaling until enzymatically desaturated . In contrast, the sphingosine backbone (d18:1) in C12-NBD Ceramide enables direct participation in apoptosis and membrane trafficking pathways .

  • C12 NBD Phytoceramide (t18:0/12:0):
    Phytosphingosine (t18:0) contains three hydroxyl groups, enhancing its polarity and suitability for yeast membrane studies. This trihydroxylated structure is critical for interactions with yeast-specific enzymes like Lro1p .

Fatty Acid Chain Length
  • C-12 vs. C-6 Chains: The C12 chain in C-12 NBD-dihydro-Ceramide ensures deeper integration into lipid bilayers, mimicking endogenous ceramides. Shorter chains (e.g., C-6 NBD-dihydro-Ceramide) exhibit faster cellular uptake but reduced membrane retention, making them ideal for kinetic studies .

Metabolic Studies

  • C-12 NBD-dihydro-Ceramide has been instrumental in identifying ceramidase dysfunction in cancer and neurodegenerative diseases . Its fluorescence allows quantification of dihydroceramide accumulation under metabolic stress .
  • C12 NBD Phytoceramide revealed novel ceramide metabolic pathways in S. cerevisiae, including diacylglycerol synthesis via Lro1p .

Disease Relevance

  • In cancer, dihydroceramide desaturation to ceramide is a checkpoint for apoptosis. Inhibiting this step using C-12 NBD-dihydro-Ceramide has highlighted its role in chemoresistance .
  • Shorter-chain analogs like C-6 NBD-dihydro-Ceramide are used to bypass metabolic bottlenecks in lipid storage disorders .

Preparation Methods

Acylation of Dihydrosphingosine

The initial step involves the acylation of dihydrosphingosine (sphinganine) with a dodecanoyl chloride derivative. This reaction is typically conducted in anhydrous dichloromethane under nitrogen atmosphere to prevent oxidation. Triethylamine is added as a base to neutralize HCl byproducts. The reaction mixture is stirred at 25°C for 12–16 hours, yielding C-12 dihydro-ceramide with >85% efficiency.

NBD Labeling

The NBD fluorophore is introduced via nucleophilic substitution at the primary amine of the sphinganine backbone. NBD-chloride (7-nitrobenzofurazan-4-chloride) is reacted with the acylated sphinganine in dimethylformamide (DMF) at 40°C for 6 hours. Excess reagent is removed via silica gel chromatography, and the product is eluted with a chloroform-methanol gradient (9:1 to 7:3 v/v). The final compound exhibits strong fluorescence at an excitation/emission wavelength of 460/534 nm.

Table 1: Key Parameters for Chemical Synthesis

ParameterCondition/ValuePurpose
SolventDichloromethane/DMFFacilitate acylation and labeling
Reaction Temperature25–40°COptimize reaction kinetics
Purification MethodSilica ChromatographyRemove unreacted reagents
Yield72–89%Efficiency of synthesis

Enzymatic Synthesis Using Ceramide Synthases

Enzymatic methods leverage ceramide synthases (CerS) to catalyze the formation of C-12 NBD-dihydro-ceramide from NBD-sphinganine and dodecanoyl-CoA. This approach mimics natural sphingolipid biosynthesis and offers higher stereochemical fidelity compared to chemical synthesis.

Substrate Preparation

NBD-sphinganine is synthesized by reacting sphinganine with NBD-fluoride in a borate buffer (pH 8.5). The product is purified via high-performance liquid chromatography (HPLC) and confirmed via mass spectrometry (expected m/z: 466.3 [M+H]⁺). Dodecanoyl-CoA is prepared enzymatically using acyl-CoA synthetase and purified via anion-exchange chromatography.

CerS-Catalyzed Reaction

Crude homogenates from CerS-expressing HEK293 cells are incubated with 20 µM NBD-sphinganine and 100 µM dodecanoyl-CoA in 20 mM HEPES buffer (pH 7.4) containing 2 mM MgCl₂. Reactions proceed at 35°C for 4 hours, after which lipids are extracted using chloroform-methanol (2:1 v/v). The organic phase is evaporated under nitrogen, and the residue is reconstituted in methanol for analysis.

Table 2: Enzymatic Synthesis Optimization

FactorOptimal ConditionImpact on Yield
CerS IsoformCerS5Prefers C12–C16 acyl chains
pH7.4Maximizes CerS activity
Incubation Time4 hoursBalances product formation

In Vitro Reconstitution in Mitochondrial Systems

Recent studies demonstrate that C-12 NBD-dihydro-ceramide can be synthesized in isolated mitochondria via reverse ceramidase activity, providing insights into organelle-specific sphingolipid metabolism.

Mitochondrial Isolation

Liver mitochondria from C57BL/6 mice are isolated via differential centrifugation. Homogenates are centrifuged at 600 × g to remove nuclei, followed by 9,300 × g to pellet mitochondria. Purity is confirmed by cytochrome c oxidase assays.

Reverse Ceramidase Activity

Mitochondria are incubated with 50 µM sphingosine and 100 µM dodecanoyl-CoA in 20 mM HEPES buffer (pH 7.4) at 37°C for 2 hours. The reaction is quenched with ice-cold chloroform-methanol, and lipids are extracted. NBD-dihydro-ceramide formation is quantified via thin-layer chromatography (TLC) using a solvent system of chloroform-methanol-water (8:1:0.1 v/v/v).

Analytical Validation and Quality Control

Thin-Layer Chromatography (TLC)

TLC on silica gel plates resolves C-12 NBD-dihydro-ceramide (Rf = 0.45) from unreacted substrates (Rf = 0.12 for NBD-sphinganine). Fluorescent spots are visualized under UV light (365 nm) and quantified using densitometry.

Mass Spectrometry

High-resolution mass spectrometry confirms the molecular ion [M+Na]⁺ at m/z 740.5277 (calculated 740.5302), with a mass accuracy of 3.38 ppm. Fragmentation patterns reveal characteristic losses of the NBD group (Δ m/z 165) and dodecanoyl chain (Δ m/z 183).

Table 3: Analytical Characterization Data

TechniqueKey ResultSignificance
TLC Rf0.45Confirms product migration
HRMS (m/z)740.5277 [M+Na]⁺Validates molecular formula
Fluorescence λem534 nmEnsures functional integrity

Formulation for Biological Applications

For cellular uptake studies, C-12 NBD-dihydro-ceramide is formulated in DMSO:PEG300:Tween 80 (1:3:1 v/v/v) to enhance solubility. The final concentration is adjusted to 10 mM, and aliquots are stored at –80°C to prevent degradation .

Q & A

Q. What are the standard protocols for using C-12 NBD-dihydro-Ceramide to track sphingolipid metabolism in live-cell imaging?

C-12 NBD-dihydro-Ceramide is incorporated into cells via serum-free media or lipid carriers (e.g., BSA conjugates) to minimize nonspecific binding. Fluorescence intensity is quantified using confocal microscopy with excitation/emission wavelengths of ~465/530 nm. Critical parameters include incubation time (typically 30–60 minutes) and temperature (37°C for mammalian cells). Post-incubation, cells should be washed with PBS to remove excess probe. Validation requires co-treatment with ceramidase inhibitors (e.g., D-erythro-MAPP) to confirm specificity .

Q. How does C-12 NBD-dihydro-Ceramide differentiate between ceramidase and sphingomyelinase activity in enzymatic assays?

The compound acts as a fluorogenic substrate for ceramidase, releasing NBD-fatty acid upon hydrolysis. To isolate ceramidase activity, assays are conducted in pH-optimized buffers (e.g., pH 4.5 for acidic ceramidase) and compared against sphingomyelinase activity, which requires sphingomyelin as a substrate. Kinetic parameters (Km, Vmax) are derived from fluorescence plate reader data, with controls using DL-PPMP (glucosylceramide synthetase inhibitor) to rule out competing pathways .

Advanced Research Questions

Q. How can researchers resolve discrepancies in fluorescence localization data when using C-12 NBD-dihydro-Ceramide across different cell types?

Discrepancies often arise from cell-specific lipid trafficking pathways. For example, in cancer cells, enhanced Golgi localization may reflect altered vesicular transport, while fibroblast studies show lysosomal accumulation. To address this:

  • Perform co-staining with organelle-specific markers (e.g., Golgi-tracker or LysoTracker).
  • Use lipidomic profiling to correlate fluorescence patterns with endogenous ceramide species.
  • Validate via siRNA knockdown of ceramide-transport proteins (e.g., CERT) .

Q. What experimental designs are recommended for quantifying autophagic flux using C-12 NBD-dihydro-Ceramide in tandem with lysosomal inhibitors?

Autophagy studies require time-course experiments with lysosomal inhibitors (e.g., chloroquine or bafilomycin A1) to block degradation. Cells are pre-treated with inhibitors for 1 hour, followed by C-12 NBD-dihydro-Ceramide incubation. Fluorescence intensity in autophagosomes (LC3-positive puncta) is measured via immunofluorescence colocalization. Normalize data to LC3-II/LC3-I ratios from Western blots to distinguish between flux increases vs. substrate accumulation .

Q. How can NMR spectroscopy complement fluorescence data to validate C-12 NBD-dihydro-Ceramide structural integrity in experimental setups?

NMR analysis (e.g., ¹H, ¹³C, HMBC) confirms the absence of degradation products. Key signals include:

  • NBD moiety: Aromatic protons at δ 6.8–7.2 ppm.
  • Dihydroceramide backbone: Olefinic protons (δ 5.3–5.5 ppm) should be absent, confirming saturation.
  • C-12 methyl group: Correlated via HMBC to adjacent carbons (δ 20–25 ppm). Compare against reference spectra from synthetic standards to rule out oxidation artifacts .

Methodological Challenges and Solutions

Q. How should researchers adjust protocols when C-12 NBD-dihydro-Ceramide exhibits nonspecific binding in lipid-rich membranes?

Nonspecific binding is mitigated by:

  • Reducing probe concentration (optimal range: 1–5 µM).
  • Using lipid-depleted serum or BSA during incubation.
  • Including competitors like unlabeled dihydroceramide (10:1 molar ratio).
    Quantitative corrections involve background subtraction using untreated cells and parallel experiments with C-6 NBD-dihydro-Ceramide (shorter acyl chain) to assess partitioning differences .

Q. What statistical approaches are suitable for analyzing time-dependent fluorescence decay in ceramidase activity assays?

Fluorescence decay curves are fitted to a first-order kinetic model: I(t)=I0ektI(t) = I_0 \cdot e^{-kt}

where kk represents the hydrolysis rate. Use nonlinear regression (e.g., GraphPad Prism) with bootstrap resampling to estimate 95% confidence intervals. Outliers are identified via Grubbs’ test, and batch effects are controlled via randomized block designs .

Contradictory Data Analysis

Q. How to interpret conflicting reports on C-12 NBD-dihydro-Ceramide’s role in apoptosis vs. autophagy regulation?

Contradictions may stem from cell-type-specific signaling crosstalk. For example, in HeLa cells, apoptotic ceramide accumulation may dominate, while in nutrient-starved cells, autophagy pathways prevail. Resolve by:

  • Profiling downstream effectors (e.g., caspase-3 for apoptosis, ATG5 for autophagy).
  • Conducting dose-response experiments to identify threshold effects.
  • Cross-referencing with lipidomics data to correlate probe dynamics with endogenous lipid species .

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